"2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine chemical properties"
"2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine chemical properties"
An In-Depth Technical Guide to the Chemical Properties and Medicinal Chemistry Applications of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive analysis of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. This molecule uniquely combines two pharmacologically privileged scaffolds: the 1,2,4-triazole and the 2-aminopyrimidine moieties. The 1,2,4-triazole ring is a cornerstone of numerous therapeutic agents, known for its metabolic stability and ability to act as a hydrogen bond donor/acceptor.[1][2] Similarly, the aminopyrimidine core is a well-established bioisostere for the purine ring system, frequently utilized in the design of kinase inhibitors.[3][4] This guide elucidates the compound's core chemical properties, proposes a robust synthetic pathway with detailed protocols, outlines methods for its analytical characterization, and explores its therapeutic potential, with a focus on a hypothesized mechanism of action as a kinase inhibitor. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Molecular Overview and Physicochemical Properties
The structural architecture of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine features a C-C linkage between the C5 position of the 1,2,4-triazole ring and the C2 position of the pyrimidine ring. This arrangement distinguishes it from the more commonly discussed fused[1][5][6]triazolo[1,5-a]pyrimidine isomers.[3] The presence of multiple nitrogen atoms, an acidic N-H proton on the triazole ring, and a basic amino group confers upon the molecule a complex acid-base profile and a high potential for forming multiple hydrogen bonds, which is a critical determinant of its interaction with biological targets.
Chemical Structure
Caption: Chemical structure of the title compound.
Physicochemical Data
The following table summarizes the predicted and calculated physicochemical properties of the molecule. These parameters are essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for designing formulation strategies.
| Property | Predicted Value | Rationale / Comment |
| Molecular Formula | C₆H₆N₆ | Calculated from the chemical structure. |
| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |
| Hydrogen Bond Donors | 3 (Triazole N-H, Amine -NH₂) | The triazole and amine groups are key interaction points with biological receptors.[2] |
| Hydrogen Bond Acceptors | 6 (3x Triazole N, 2x Pyrimidine N, 1x Amine N) | High number of acceptors provides extensive H-bonding capacity, influencing solubility and target binding. |
| Predicted LogP | ~0.5 - 1.5 | The heterocyclic nature suggests a relatively low LogP, indicating moderate lipophilicity. This is a common feature in many orally bioavailable drugs. |
| Predicted pKa (Basic) | ~3.5-4.5 (Pyrimidine N), ~5.0-6.0 (Amine) | The pyrimidine and exocyclic amine nitrogens are the primary basic centers, allowing for salt formation to improve aqueous solubility. |
| Predicted pKa (Acidic) | ~8.0-9.0 (Triazole N-H) | The triazole N-H proton is weakly acidic and can be deprotonated under basic conditions.[2] |
Solubility and Stability Profile
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Solubility : Due to its amphoteric nature with multiple hydrogen bond donors and acceptors, the compound is predicted to have good solubility in polar organic solvents such as DMSO and DMF. Its solubility in aqueous media is expected to be pH-dependent. In acidic conditions (pH < 4), protonation of the pyrimidine and amine nitrogens should significantly enhance water solubility. In strongly alkaline conditions (pH > 10), the formation of the triazolate anion may also increase solubility.
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Stability : The molecule is constructed from two stable aromatic heterocyclic rings, suggesting good chemical and thermal stability under standard laboratory conditions (neutral pH, ambient temperature, absence of strong oxidants/reductants). Prolonged exposure to strong acids or bases at elevated temperatures may lead to degradation.
Synthesis and Characterization
The synthesis of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is not explicitly detailed in the provided search results; however, a logical and efficient synthetic route can be designed based on established heterocyclic chemistry principles. The most convergent approach involves the construction of the pyrimidine ring onto a pre-formed triazole precursor.
Retrosynthetic Analysis and Strategy
The core strategy is a cyclocondensation reaction. This approach is favored because the starting materials are often commercially available or readily prepared. The key disconnection is at the C-C and C-N bonds of the pyrimidine ring, leading back to a triazole-substituted amidine and a three-carbon building block, such as a β-ketoester. This method offers good control over regiochemistry.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol describes a two-step synthesis starting from commercially available 3-amino-1,2,4-triazole.
Step 1: Synthesis of N,N-dimethyl-N'-(1H-1,2,4-triazol-5-yl)formimidamide
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Reagents & Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-amino-1,2,4-triazole (1.0 eq) and anhydrous toluene (40 mL).
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Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the suspension.
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Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), observing the consumption of the starting material.
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Work-up: Allow the mixture to cool to room temperature. The product often precipitates upon cooling. Collect the solid by vacuum filtration, wash with cold toluene or hexanes, and dry under vacuum. The resulting N,N-dimethyl-N'-(1H-1,2,4-triazol-5-yl)formimidamide is often used in the next step without further purification.
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Causality: DMF-DMA serves as a convenient one-carbon electrophile that reacts with the exocyclic amino group of the triazole to form the formamidine intermediate. Toluene is a suitable high-boiling solvent that allows the removal of the methanol byproduct azeotropically.
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Step 2: Cyclocondensation to form 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine
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Reagents & Setup: To a 250 mL round-bottom flask, add sodium methoxide (2.5 eq) to anhydrous ethanol (80 mL) and stir until dissolved.
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Addition of C3 Unit: Add ethyl cyanoacetate (1.0 eq) to the sodium methoxide solution and stir for 15 minutes at room temperature.
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Condensation: Add the formamidine intermediate from Step 1 (1.0 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction by TLC or LC-MS.
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Work-up & Purification: Cool the reaction to room temperature and neutralize carefully with glacial acetic acid or 1M HCl until pH ~7. The resulting precipitate is collected by vacuum filtration, washed with water, then with cold ethanol, and dried. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography.
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Causality: Sodium methoxide acts as a base to deprotonate ethyl cyanoacetate, forming a nucleophilic enolate. This enolate attacks the electrophilic carbon of the formamidine. A subsequent series of intramolecular cyclization and elimination steps, driven by the aromaticity of the final product, yields the desired aminopyrimidine ring. Ethyl cyanoacetate is chosen as the C3 building block as it directly provides the C4-amine and C5-carbon of the pyrimidine ring.
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Purification and Characterization Workflow
Caption: Post-synthesis workflow for purification and validation.
Predicted Analytical Data
Confirmation of the final structure is achieved through standard analytical techniques. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.0 ppm (br s, 1H): Triazole N-H proton. δ ~8.2 ppm (s, 1H): Triazole C-H proton. δ ~8.1 ppm (d, 1H): Pyrimidine C6-H. δ ~7.0 ppm (br s, 2H): Amine (-NH₂) protons. δ ~6.5 ppm (d, 1H): Pyrimidine C5-H. Note: Chemical shifts are estimates. Protons on N-H and -NH₂ are D₂O exchangeable. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~163 ppm: Pyrimidine C4 (attached to NH₂). δ ~160 ppm: Pyrimidine C2 (attached to triazole). δ ~158 ppm: Pyrimidine C6. δ ~155 ppm: Triazole C5 (attached to pyrimidine). δ ~145 ppm: Triazole C3. δ ~105 ppm: Pyrimidine C5. |
| High-Resolution MS (ESI+) | m/z [M+H]⁺: Calculated for C₆H₇N₆⁺: 163.0727. Found: 163.0725 ± 5 ppm. |
Medicinal Chemistry Context and Biological Potential
The 1,2,4-Triazole and Aminopyrimidine Scaffolds as Privileged Structures
The title compound is a quintessential example of a molecule designed through scaffold hopping or fragment combination.
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1,2,4-Triazole: This ring is a bioisostere for amides and esters, offering improved metabolic stability. It is a key component in numerous approved drugs, including antifungals (Fluconazole), antivirals (Ribavirin), and anticancer agents (Letrozole).[2][7] Its ability to engage in hydrogen bonding and its dipole moment make it a powerful pharmacophore for receptor interaction.[2]
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Aminopyrimidine: The 2-aminopyrimidine and 4-aminopyrimidine motifs are central to a large class of protein kinase inhibitors. They effectively mimic the adenine base of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase active site, a conserved backbone segment that anchors ATP.[1] This interaction is a validated strategy for achieving potent and often selective kinase inhibition.
Predicted Biological Activity: A Kinase Inhibitor Hypothesis
Given the presence of the 4-aminopyrimidine core, the most prominent predicted biological activity for 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine is the inhibition of protein kinases. Many cancers are driven by aberrant kinase signaling, making kinase inhibitors a major class of oncology drugs. The triazole substituent at the 2-position is well-positioned to occupy the solvent-exposed region or a nearby sub-pocket of the ATP-binding site, where it can form additional interactions to enhance potency and selectivity.
Proposed Mechanism of Action (MoA)
The proposed MoA involves competitive inhibition at the ATP-binding site of a target protein kinase. The aminopyrimidine core acts as the primary "hinge-binding" element, while the triazole group provides secondary interactions.
Caption: Hypothesized binding mode in a kinase active site.
Experimental Protocol: Biological Evaluation
To validate the kinase inhibitor hypothesis, a standard in vitro kinase inhibition assay should be performed.
In Vitro Kinase Inhibition Assay (Example: Generic Ser/Thr Kinase)
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Materials: Target kinase enzyme, appropriate peptide substrate, ATP, [γ-³³P]-ATP, 96-well phosphocellulose filter plates, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), stop solution (e.g., 75 mM phosphoric acid), scintillation fluid.
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Compound Preparation: Prepare a 10 mM stock solution of 2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine in 100% DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to test a range of concentrations.
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Reaction Setup: In each well of the filter plate, add:
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Kinase reaction buffer.
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Test compound dilution (final DMSO concentration should be ≤1%).
-
Peptide substrate.
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Target kinase enzyme.
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Include positive (no inhibitor) and negative (no enzyme) controls.
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-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]-ATP (final ATP concentration typically at or near the Km for the enzyme).
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Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
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Termination & Washing: Stop the reaction by adding phosphoric acid. The peptide substrate, now radiolabeled if phosphorylated, will bind to the phosphocellulose filter. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
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Detection: After drying the plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
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Data Analysis: Convert the radioactive counts (CPM) to percent inhibition relative to the positive control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A clear dose-response relationship provides confidence in the measured IC₅₀ value.
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Conclusion
2-(1H-1,2,4-triazol-5-yl)pyrimidin-4-amine represents a molecule of high strategic value for drug discovery. Its synthesis from readily available precursors is feasible through established chemical transformations. The compound's physicochemical properties are favorable for drug development, and its structure strongly suggests a potential role as a kinase inhibitor. The protocols and analyses presented in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this promising heterocyclic compound, paving the way for its potential development into a novel therapeutic agent.
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